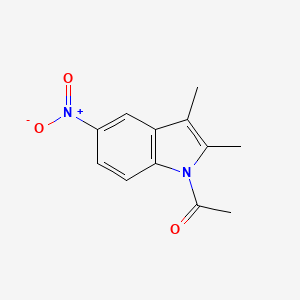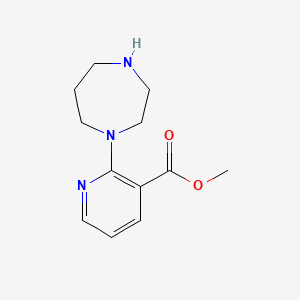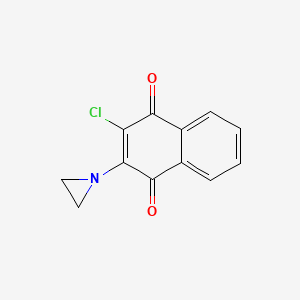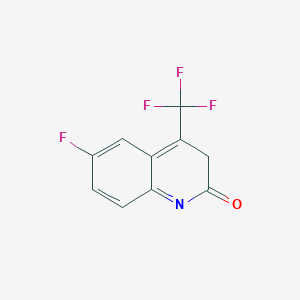
3-Cyano-6,7-dichlorochromone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyano-6,7-dichlorochromone is a heterocyclic organic compound with the molecular formula C₁₀H₃Cl₂NO₂. It is characterized by the presence of a chromone core substituted with cyano and dichloro groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-6,7-dichlorochromone typically involves the cyanoacetylation of appropriate precursors. One common method includes the reaction of 6,7-dichlorochromone with cyanoacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of solvents and reagents would be carefully controlled to minimize waste and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Cyano-6,7-dichlorochromone can undergo various chemical reactions, including:
Substitution Reactions: The cyano and dichloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The chromone core can be subjected to oxidation or reduction under appropriate conditions.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted chromones, while coupling reactions can produce complex biaryl compounds .
Applications De Recherche Scientifique
3-Cyano-6,7-dichlorochromone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 3-Cyano-6,7-dichlorochromone involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The cyano and dichloro groups play a crucial role in its binding affinity and specificity. The exact pathways involved can vary depending on the biological context and the specific target .
Comparaison Avec Des Composés Similaires
- 3-Cyano-6,7-dimethylchromone
- 3-Bromo-6-isopropylchromone
- 3-Bromo-6-tert-butylchromone
- 6,7-Dichlorochromone
Comparison: 3-Cyano-6,7-dichlorochromone is unique due to the presence of both cyano and dichloro groups, which confer distinct chemical properties and reactivityFor instance, the presence of the cyano group can enhance its ability to participate in nucleophilic substitution reactions, while the dichloro groups can influence its electronic properties and stability .
Propriétés
Numéro CAS |
288399-55-3 |
|---|---|
Formule moléculaire |
C10H3Cl2NO2 |
Poids moléculaire |
240.04 g/mol |
Nom IUPAC |
6,7-dichloro-4-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C10H3Cl2NO2/c11-7-1-6-9(2-8(7)12)15-4-5(3-13)10(6)14/h1-2,4H |
Clé InChI |
BWBXTNKDGXQQQX-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1Cl)Cl)OC=C(C2=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


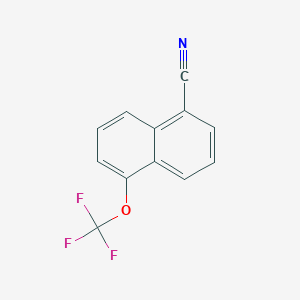

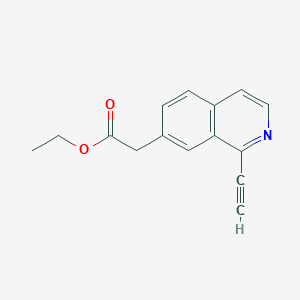

![7-Propyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione](/img/structure/B11873763.png)
![(1S,3S,5R)-3-((tert-butyldimethylsilyl)oxy)tricyclo[3.2.0.02,7]heptan-6-one](/img/structure/B11873771.png)

![3,6-Dichloro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11873788.png)

